

LY-364947: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LY-364947

Cat. No.: B1675679

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-364947, also known as HTS 466284, is a potent and selective small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) type-I receptor (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).^{[1][2][3]} As an ATP-competitive inhibitor, **LY-364947** plays a critical role in modulating the TGF- β signaling pathway, which is implicated in a myriad of cellular processes including growth, differentiation, apoptosis, and immune regulation.^{[4][5][6]} This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **LY-364947**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

LY-364947 is chemically identified as 4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-quinoline.^[3] Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]-quinoline	[3]
Synonyms	HTS 466284, TGF- β RI Kinase Inhibitor	[2][3]
CAS Number	396129-53-6	[1][3]
Molecular Formula	C ₁₇ H ₁₂ N ₄	[1][3]
Molecular Weight	272.30 g/mol	[2][3]
SMILES String	<chem>c1ccc(nc1)-c2n[nH]cc2-c3ccnc4ccccc34</chem>	[7]
InChI Key	IBCXZJCWDGCXQT-UHFFFAOYSA-N	[3]
Purity	≥98% (HPLC)	[2][8]
Appearance	White to beige powder	[7]
Solubility	Soluble in DMSO (e.g., to 100 mM or 25 mg/ml)	[1][2]
Storage	Store lyophilized powder at room temperature. Once in solution, store at -20°C.	[1][2]

Pharmacological Properties and Mechanism of Action

LY-364947 exerts its biological effects by selectively inhibiting the kinase activity of TGF- β RI (ALK5).[1][8] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF- β signaling pathway.[5][6][9] The transforming growth factor- β (TGF- β) signaling pathway plays a crucial role in a wide range of cellular functions.[6] TGF- β ligands initiate signaling by binding to and bringing together TGF- β type I and type II receptors, which are both serine/threonine kinases.[10]

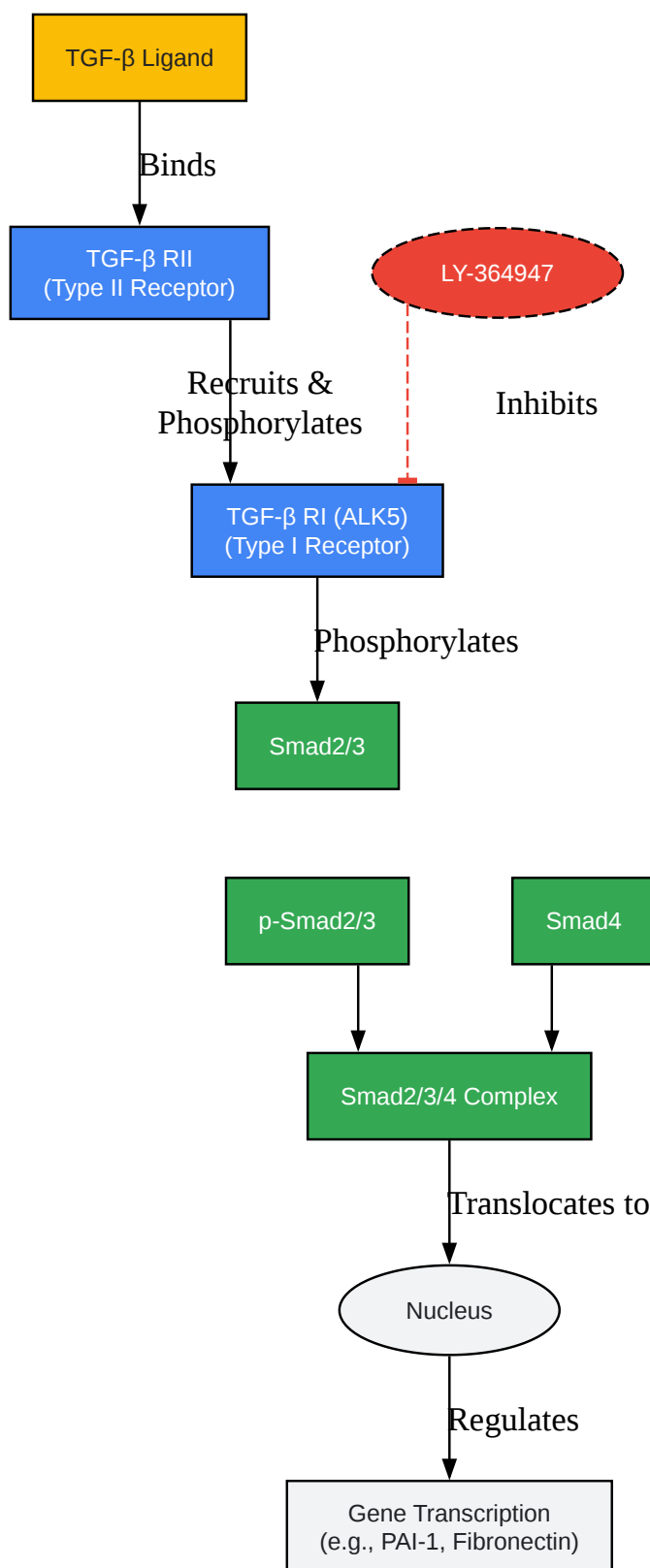
The inhibitory concentrations of **LY-364947** against various kinases are detailed in the following table:

Target	IC ₅₀	Reference
TGF-β RI (ALK5)	59 nM	[1] [2] [4]
TGF-β RII	400 nM	[1] [2] [3]
p38 MAPK	740 nM	[3] [8]
Mixed Lineage Kinase-7 (MLK-7)	1400 nM (1.4 μM)	[1] [2] [8]

The selectivity of **LY-364947** for TGF-β RI over TGF-β RII is approximately 7-fold.[\[4\]](#)

Signaling Pathway

The canonical TGF-β signaling pathway, and the point of inhibition by **LY-364947**, is illustrated in the diagram below.



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Diagram of the canonical TGF-β signaling pathway and inhibition by **LY-364947**.

Key Experimental Protocols

In Vitro Kinase Assay (Filter-Binding Assay)

This protocol is designed to determine the IC₅₀ of **LY-364947** against TGF- β RI kinase.

Methodology:

- Prepare reaction mixtures in a total volume of 40 μ L containing 50 mM HEPES (pH 7.5), 1 mM NaF, 200 μ M of a peptide substrate (e.g., pKSmad3(-3)), and 50 μ M ATP.[9]
- Add varying concentrations of **LY-364947** (e.g., a serial dilution from 1600 nM to 0 nM).[9]
- Initiate the kinase reaction by adding the TGF- β RI enzyme.
- Incubate the reaction at 30°C for 30 minutes.[9]
- Stop the reaction and spot the mixture onto filter paper.
- Wash the filter paper to remove unincorporated ATP.
- Quantify the incorporated radiolabeled phosphate using a scintillation counter to determine the kinase activity.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

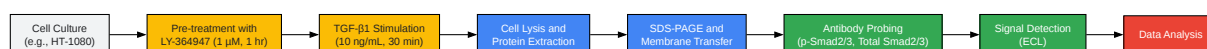
Cellular Phospho-Smad2/3 Western Blot Analysis

This protocol assesses the ability of **LY-364947** to inhibit TGF- β -induced Smad2/3 phosphorylation in cells.

Methodology:

- Culture cells (e.g., HT-1080) to a suitable confluency.[2]
- Pre-treat the cells with **LY-364947** (e.g., 1 μ M) for 1 hour.[2]
- Stimulate the cells with TGF- β 1 (e.g., 10 ng/mL) for 30 minutes.[2]

- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody against Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425).[2]
- Probe with a primary antibody for total Smad2/3 as a loading control.[2]
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.



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Workflow for Western Blot analysis of p-Smad2/3 inhibition.

In Vivo Tumor Xenograft Studies

This protocol details a general approach for evaluating the in vivo efficacy of **LY-364947** in a mouse tumor model.

Methodology:

- Subcutaneously inject tumor cells (e.g., 4×10^5 MC38 colon adenocarcinoma cells) into immunocompetent mice (e.g., C57BL/6).[11]
- Allow tumors to establish and reach a palpable size.
- Prepare **LY-364947** for injection. For example, dissolve in DMSO and then dilute with PBS. [4]

- Administer **LY-364947** via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg on specific days).[12]
- Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.[13]
- At the end of the study, sacrifice the animals and harvest tumors for further analysis (e.g., immunohistochemistry for p-Smad2).[11]

Summary of In Vitro and In Vivo Effects

LY-364947 has been shown to have a variety of effects in both cell culture and animal models.

In Vitro Data

Cell Line	Concentration	Incubation Time	Effect	Reference
Mink Lung (Mv1Lu)	IC ₅₀ = 0.04 µM (40 nM)	-	Inhibition of TGF-β induced transcriptional activation	[9]
Mouse Fibroblasts (NIH 3T3)	IC ₅₀ = 89 nM	-	Inhibition of TGF-β-induced cell growth	[1]
Human Breast Cancer (MDA-MB-231)	-	-	Suppression of invasion in a Matrigel assay	[1][8]
NMuMg Cells	IC ₅₀ = 135 nM	-	Inhibition of in vivo Smad2 phosphorylation	[4][9]
NMuMg Cells	2 µM	-	Prevention of TGF-β-induced epithelial-mesenchymal transition (EMT)	[4][9]
Human Dermal Lymphatic Microvascular Endothelial Cells (HDLECs)	3 µM	24 hours	Induction of Prox1 and LYVE-1 expression	[4][5]
Chronic Myeloid Leukemia (CML) Initiating Cells	< 20 µM	-	Suppression of colony-forming ability	[4][9]

In Vivo Data

Animal Model	Dosage	Route	Effect	Reference
Mouse Model of Chronic Peritonitis	1 mg/kg	i.p.	Acceleration of lymphangiogenesis	[4]
BxPC3 Pancreatic Adenocarcinoma Xenograft	1 mg/kg	i.p.	Increased LYVE-1-positive areas in tumor tissues	[4][9]
CML-affected Mice	25 mg/kg	-	Increased p-Akt and decreased nuclear Foxo3a in leukemia-initiating cells	[4]
Mouse Model of Acute Liver Injury (CCl ₄ induced)	5 mg/kg	i.p.	Enhanced liver regeneration and improved liver function	[5]
Rat Model of Retinal Degeneration (NMDA induced)	50 nM	Intravitreal injection	Prevention of capillary degeneration and retinal vascular damage	[5]
MC38 Colon Adenocarcinoma Tumor Model	10 mg/kg	i.p.	In combination with anti-PD-L1, improved long-term survival and increased CD8 ⁺ T cell influx	[11][12][14]

Conclusion

LY-364947 is a valuable research tool for investigating the roles of the TGF- β signaling pathway in various biological and pathological processes. Its selectivity and potency make it a

suitable compound for both in vitro and in vivo studies aimed at understanding and potentially targeting TGF- β -mediated effects in diseases such as cancer and fibrosis. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute their studies involving this important inhibitor.

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